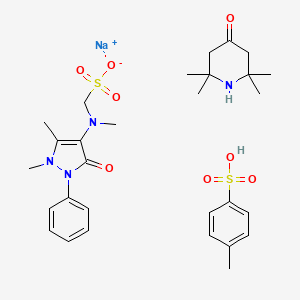
Tempalgin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tempalgin, also known as this compound, is a useful research compound. Its molecular formula is C29H41N4NaO8S2 and its molecular weight is 660.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
Mechanism of Action:
Tempalgin acts primarily by inhibiting the cyclooxygenase-3 enzyme (COX-3), which plays a crucial role in the biosynthesis of prostaglandins—compounds involved in inflammation and pain signaling. By reducing prostaglandin synthesis in the central nervous system, this compound alleviates pain and fever while exhibiting minimal anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Pharmacokinetics:
The pharmacokinetic profile of metamizole includes rapid absorption and metabolism in the liver, where it is converted into active metabolites such as N-methyl-4-aminoantipyrine and 4-aminoantipyrine. These metabolites contribute to its analgesic effects .
| Metabolite | Biologically Active | Bioavailability | Plasma Protein Binding | Excretion |
|---|---|---|---|---|
| N-methyl-4-aminoantipyrine | Yes | ~90% | 58% | 3% |
| 4-aminoantipyrine | Yes | ~22.5% | 48% | 6% |
| N-formyl-4-aminoantipyrine | No | - | 18% | 23% |
| N-acetyl-4-aminoantipyrine | No | - | 14% | 26% |
Pain Management
This compound is primarily utilized for short-term symptomatic relief of mild to moderate pain across various conditions:
- Headaches: Effective in treating tension-type headaches and migraines.
- Dental Pain: Commonly prescribed post-dental procedures for pain relief.
- Musculoskeletal Pain: Used for myalgia and other muscle-related pains.
Comparative Efficacy
Research indicates that this compound provides comparable analgesic effects to other common analgesics like paracetamol and ibuprofen but may have a more favorable side effect profile in certain populations .
Case Studies
-
Postoperative Pain Relief:
A study involving patients undergoing dental surgery found that those administered this compound reported significantly lower pain levels compared to those receiving placebo treatments. The analgesic effect was noted to last for several hours post-administration, supporting its use in postoperative care . -
Management of Acute Pain Episodes:
In a clinical trial focusing on patients with acute musculoskeletal pain, this compound demonstrated rapid onset of action with effective pain relief within 30 minutes of administration. Patients reported high satisfaction rates regarding pain control during the trial . -
Use in Pediatric Populations:
Research examining the use of this compound in children indicated its effectiveness and safety for managing acute pain episodes, such as those resulting from injuries or surgical interventions. The study emphasized careful dosage adjustments based on weight .
Safety Profile and Considerations
Despite its efficacy, the use of this compound is not without risks. Reports have indicated potential adverse effects such as allergic reactions and agranulocytosis, although these are rare . Monitoring is recommended when prescribing this medication, particularly for long-term use or in populations with pre-existing health conditions.
特性
CAS番号 |
39296-38-3 |
|---|---|
分子式 |
C29H41N4NaO8S2 |
分子量 |
660.8 g/mol |
IUPAC名 |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C13H17N3O4S.C9H17NO.C7H8O3S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10;/h4-8H,9H2,1-3H3,(H,18,19,20);10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10);/q;;;+1/p-1 |
InChIキー |
JVNWLLCGJOFAED-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
同義語 |
tempalgin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















